2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane
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Overview
Description
2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane, also known as tert-butyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate, is a bicyclic compound with a molecular formula of C12H21NO3 and a molecular weight of 227.3 g/mol . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a hydroxyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane typically involves the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the hydroxyl group. One common synthetic route includes the reaction of 2-azabicyclo[2.2.2]octane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate. This intermediate is then subjected to hydroxylation using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is used in the development of new drugs, particularly those targeting the central nervous system (CNS) and other neurological disorders.
Industry: The compound is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active amine upon deprotection of the Boc group. The released amine can then interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and producing therapeutic effects .
Comparison with Similar Compounds
2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane can be compared with other similar compounds, such as:
2-Azabicyclo[2.2.2]octane: Lacks the Boc protection and hydroxyl group, making it less versatile in synthetic applications.
6-Hydroxy-2-azabicyclo[2.2.2]octane: Lacks the Boc protection, which can affect its stability and reactivity.
2-Boc-2-azabicyclo[2.2.2]octane: Lacks the hydroxyl group, limiting its potential for further functionalization.
The uniqueness of this compound lies in its combination of the Boc-protected amine and hydroxyl group, providing a versatile intermediate for various synthetic transformations and applications.
Properties
IUPAC Name |
tert-butyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)10(14)6-8/h8-10,14H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFQJOPVEDWZCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C(C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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